Cas no 2171304-13-3 ((2S)-2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)butanoic acid)
2171304-13-3 structure
Product Name:(2S)-2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)butanoic acid
CAS-nummer:2171304-13-3
MF:C27H32N2O5
MW:464.553387641907
CID:6417007
PubChem ID:165530979
Update Time:2025-10-28
(2S)-2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- (2S)-2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)butanoic acid
- (2S)-2-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)butanoic acid
- EN300-1570041
- 2171304-13-3
-
- Inchi: 1S/C27H32N2O5/c1-2-24(26(31)32)29-25(30)14-17-11-12-18(13-17)15-28-27(33)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,2,11-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t17?,18?,24-/m0/s1
- InChI-sleutel: WSEDJEHDTHTXQW-XCNDVJPKSA-N
- LACHT: O=C(CC1CCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)N[C@H](C(=O)O)CC
Berekende eigenschappen
- Exacte massa: 464.23112213g/mol
- Monoisotopische massa: 464.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 10
- Complexiteit: 706
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 105Ų
(2S)-2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)butanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1570041-0.05g |
(2S)-2-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)butanoic acid |
2171304-13-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1570041-0.1g |
(2S)-2-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)butanoic acid |
2171304-13-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1570041-0.25g |
(2S)-2-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)butanoic acid |
2171304-13-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1570041-0.5g |
(2S)-2-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)butanoic acid |
2171304-13-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1570041-1.0g |
(2S)-2-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)butanoic acid |
2171304-13-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1570041-2.5g |
(2S)-2-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)butanoic acid |
2171304-13-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1570041-5.0g |
(2S)-2-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)butanoic acid |
2171304-13-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1570041-10.0g |
(2S)-2-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)butanoic acid |
2171304-13-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1570041-1000mg |
(2S)-2-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)butanoic acid |
2171304-13-3 | 1000mg |
$0.0 | 2023-09-24 |
(2S)-2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)butanoic acid Gerelateerde literatuur
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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